molecular formula C9H14N2O2 B13480565 5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one

5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one

Cat. No.: B13480565
M. Wt: 182.22 g/mol
InChI Key: LJBCJOCUGOCIEP-UHFFFAOYSA-N
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Description

5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one is a heterocyclic organic compound that contains both an amino group and an ethoxyethyl side chain attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethoxyethylamine under basic conditions to form the intermediate 2-(2-ethoxyethylamino)pyridine. This intermediate is then subjected to nitration followed by reduction to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino compound.

    Substitution: The ethoxyethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylpyridin-2(1h)-one: Similar structure but with a methyl group instead of an ethoxyethyl side chain.

    5-Amino-1-(2-hydroxyethyl)pyridin-2(1h)-one: Contains a hydroxyethyl side chain instead of an ethoxyethyl group.

Uniqueness

5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one is unique due to its specific side chain, which can influence its chemical reactivity and biological activity. The ethoxyethyl group may enhance the compound’s solubility and ability to interact with biological targets compared to similar compounds with different side chains.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(2-ethoxyethyl)pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-2-13-6-5-11-7-8(10)3-4-9(11)12/h3-4,7H,2,5-6,10H2,1H3

InChI Key

LJBCJOCUGOCIEP-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=C(C=CC1=O)N

Origin of Product

United States

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